molecular formula C15H19N3O2S B6586484 2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1207003-94-8

2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B6586484
CAS No.: 1207003-94-8
M. Wt: 305.4 g/mol
InChI Key: ARBVGSZISBOTAZ-UHFFFAOYSA-N
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Description

2-{[1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a synthetic imidazole derivative characterized by a 1-ethyl-substituted imidazole core, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked N-methylacetamide moiety at position 2. The 4-methoxyphenyl substituent may enhance lipophilicity and bioavailability, while the sulfanyl-acetamide side chain could influence hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-18-13(11-5-7-12(20-3)8-6-11)9-17-15(18)21-10-14(19)16-2/h5-9H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBVGSZISBOTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves a sequence of reactions:

  • Formation of the Imidazole Ring: : A common method includes the condensation of glyoxal or its derivatives with ethylenediamine, followed by substitution with an appropriate aryl group.

  • Introduction of the Sulfanyl Group: : A thiol group is introduced via a nucleophilic substitution reaction where a suitable thiol compound reacts with the imidazole derivative.

  • Attachment of the N-Methylacetamide Group: : This can be achieved through an acylation reaction using N-methylacetamide and an activating agent like thionyl chloride.

Industrial Production Methods

On an industrial scale, the synthesis would typically involve automated and continuous processes with rigorous control over reaction conditions. Catalysts and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may be employed to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions where the sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The compound can be reduced at various points, including the imidazole ring or the methoxyphenyl group.

  • Substitution: : The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Reagents such as halogenating agents (chlorine or bromine) and nucleophiles (ammonia or hydroxide ions) are used under mild to moderate conditions.

Major Products

The major products from these reactions include oxidized sulfoxide/sulfone derivatives, reduced imidazole or methoxyphenyl derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex molecules and as a ligand in coordination chemistry due to the presence of multiple functional groups.

Biology

Its structure suggests potential biological activity, including antimicrobial and anti-inflammatory properties. It is investigated for its ability to interact with enzymes and receptors in the body.

Medicine

In medicinal chemistry, it is explored for its therapeutic potential. The imidazole ring is often present in pharmaceutical drugs, suggesting this compound's viability in drug design and development.

Industry

Industrially, it can be employed in the development of novel materials, including polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action largely depends on its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with aromatic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Core Substitutions

  • Nitroimidazole Derivatives: Compounds like 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazole () feature a nitro group at position 5, which confers strong electron-withdrawing effects and enhances redox activity.
  • Sulfur-Containing Substituents : The sulfanyl group in the target compound differs from sulfonylmethyl (e.g., 1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole, ) and sulfinyl groups (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide, ). Sulfanyl groups are less oxidized, offering reduced polarity and distinct hydrogen-bonding capabilities .

Aromatic Substituents

  • The 4-methoxyphenyl group in the target compound is structurally analogous to derivatives like 4-(4-methoxyphenyl)-1-methyl-5-thioxoimidazolidin-2-one (). However, substitution at position 5 (vs. position 4 in ) may lead to steric and electronic differences in target engagement .

Physicochemical Properties

Property Target Compound Nitroimidazole () Sulfinylimidazole ()
Electron Effects Electron-donating (4-OCH₃) Electron-withdrawing (5-NO₂) Electron-withdrawing (SOCH₃)
LogP (Predicted) Moderate (methoxyphenyl enhances lipo.) Low (polar nitro group) Moderate (sulfinyl group)
Hydrogen Bonding Sulfanyl and acetamide donors Sulfonyl and nitro acceptors Sulfinyl and acetamide donors

Biological Activity

2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C20H21N3O2S
  • Molecular Weight : 367.47 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research has indicated that imidazole derivatives, including those similar to this compound, exhibit notable antibacterial properties. A study highlighted the effectiveness of various imidazole compounds against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 11 nM against specific strains of Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (nM)Bacteria Type
Compound A180B. subtilis
Compound B44MRSA
Compound C11S. warneri

The mechanism by which imidazole derivatives exert their antibacterial effects often involves the disruption of DNA synthesis and the induction of DNA strand breaks. This is primarily through the formation of reactive intermediates that can destabilize bacterial DNA, leading to cell death .

Study 1: Synthesis and Evaluation

An updated review on the synthesis and bioactivity of imidazole derivatives discussed the synthesis of various compounds similar to this compound. The study demonstrated that these compounds could be synthesized via a multi-step process involving key intermediates that were evaluated for their antibacterial properties against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa .

Study 2: Comparative Analysis

Another research effort compared the antibacterial activity of several imidazole-based compounds, including those with methoxy substitutions. The findings revealed that compounds with specific structural features were more effective against MRSA and other resistant strains, suggesting that modifications in chemical structure can significantly influence biological activity .

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